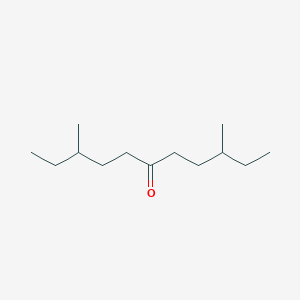
3,9-Dimethylundecan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Dimethylundecan-6-one is an organic compound with the molecular formula C13H26O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is known for its unique structure, which includes two methyl groups attached to the third and ninth carbon atoms of an undecane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethylundecan-6-one can be achieved through various methods. One common approach involves the alkylation of a suitable precursor, such as 3,9-dimethylundecane, with an appropriate reagent to introduce the carbonyl group at the sixth position. This process typically requires the use of strong bases and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include catalytic processes that utilize metal catalysts to facilitate the formation of the carbonyl group. The choice of catalyst and reaction conditions would depend on factors such as yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3,9-Dimethylundecan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions where one of the alkyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols corresponding to the original ketone.
Substitution: Halogenated derivatives or other substituted compounds depending on the reagents used.
Applications De Recherche Scientifique
3,9-Dimethylundecan-6-one has various applications in scientific research:
Chemistry: It is used as a model compound in studies of ketone reactivity and synthesis.
Biology: The compound may be used in studies of metabolic pathways involving ketones.
Medicine: Research into potential therapeutic uses of ketones may involve this compound.
Industry: It can be used in the synthesis of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,9-Dimethylundecan-6-one involves its interaction with specific molecular targets. The carbonyl group in the compound can participate in various chemical reactions, such as nucleophilic addition, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of new bonds and the transformation of the compound into different products.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,10-Dimethylundecan-2-one: Another ketone with a similar structure but different positioning of the carbonyl group.
2-Undecanone, 6,10-dimethyl-: A compound with a similar molecular formula but different structural arrangement.
Uniqueness
3,9-Dimethylundecan-6-one is unique due to the specific positioning of its methyl groups and carbonyl group. This unique structure can result in distinct reactivity and properties compared to other similar compounds.
Propriétés
Numéro CAS |
40238-98-0 |
|---|---|
Formule moléculaire |
C13H26O |
Poids moléculaire |
198.34 g/mol |
Nom IUPAC |
3,9-dimethylundecan-6-one |
InChI |
InChI=1S/C13H26O/c1-5-11(3)7-9-13(14)10-8-12(4)6-2/h11-12H,5-10H2,1-4H3 |
Clé InChI |
MGSGSGFOGJFAPL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCC(=O)CCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


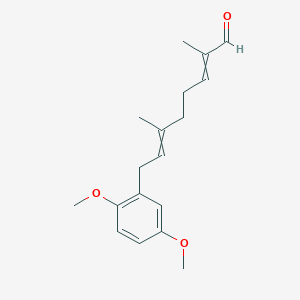

![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
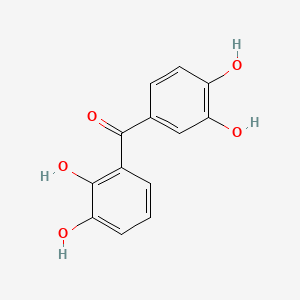
![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)
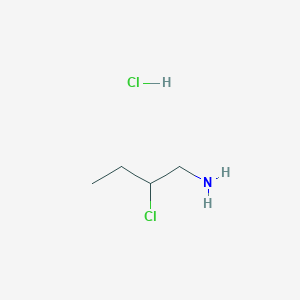
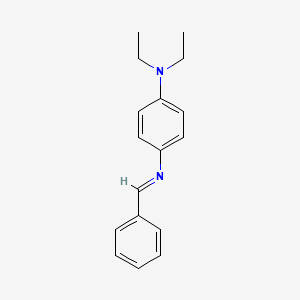
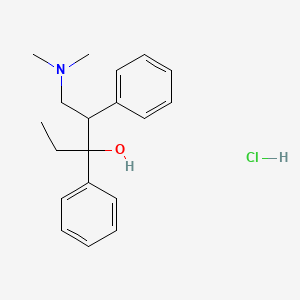

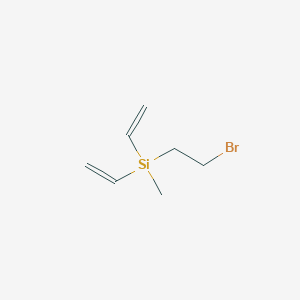
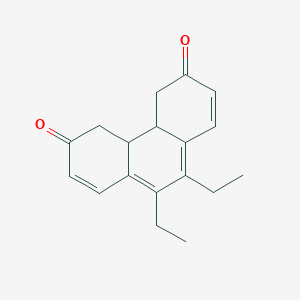
![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)


